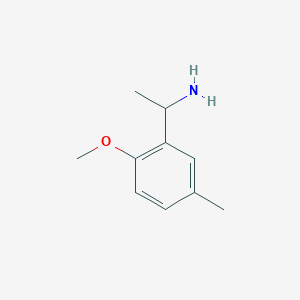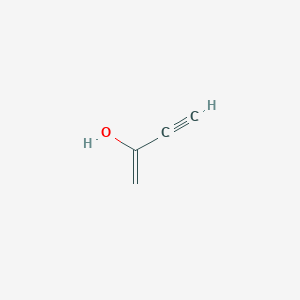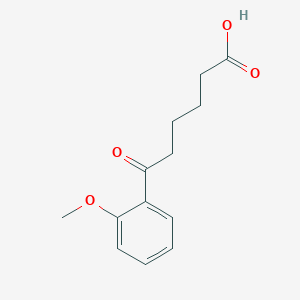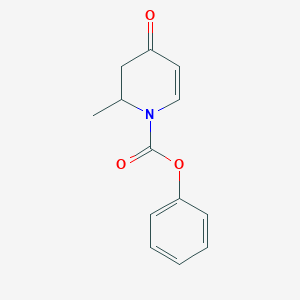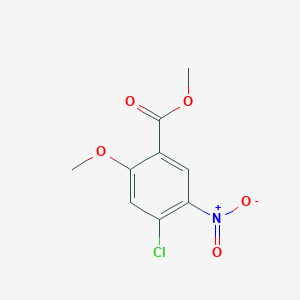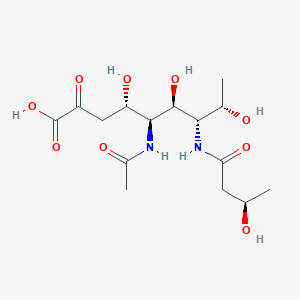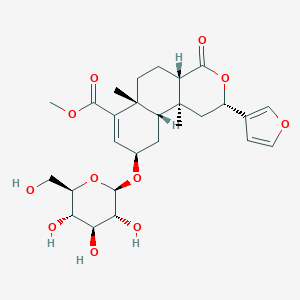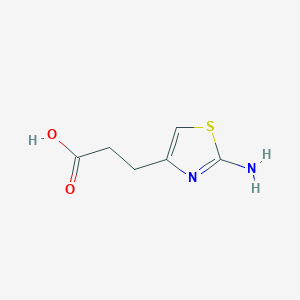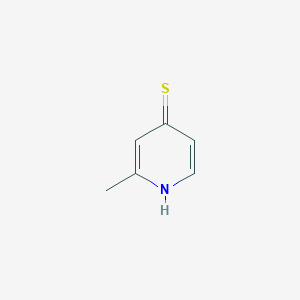
2-Methyl-1H-pyridine-4-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1H-pyridine-4-thione is a heterocyclic compound that is widely used in scientific research. Its unique chemical properties make it an important tool in the study of various biochemical and physiological processes. In
作用機序
The mechanism of action of 2-Methyl-1H-pyridine-4-thione is complex and varies depending on the specific application. In coordination chemistry, it acts as a bidentate ligand, forming stable complexes with metal ions through its sulfur and nitrogen atoms. In biological processes, it can act as an inhibitor of enzymes by binding to the active site and preventing substrate binding. It can also bind to proteins and modify their function.
生化学的および生理学的効果
2-Methyl-1H-pyridine-4-thione has been shown to have a variety of biochemical and physiological effects. In coordination chemistry, it can affect the catalytic activity and selectivity of metal complexes. In biological processes, it can inhibit the activity of enzymes and modify the function of proteins. Additionally, it has been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
One advantage of using 2-Methyl-1H-pyridine-4-thione in lab experiments is its versatility. It can be used in a variety of applications, from coordination chemistry to biological processes. Additionally, it is relatively easy to synthesize and purify. However, one limitation is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, which can limit its use in certain applications.
将来の方向性
There are many future directions for the study of 2-Methyl-1H-pyridine-4-thione. One area of interest is the development of new coordination complexes for use in catalysis and electrochemistry. Additionally, the study of its biological activity and potential therapeutic applications is an area of active research. Finally, the development of new synthetic methods for the preparation of 2-Methyl-1H-pyridine-4-thione and its derivatives is an area of ongoing interest.
Conclusion
In conclusion, 2-Methyl-1H-pyridine-4-thione is an important compound with a wide range of scientific research applications. Its unique chemical properties make it a valuable tool in the study of coordination chemistry and biological processes. While there are limitations to its use, ongoing research is exploring new applications and synthetic methods for this important compound.
合成法
2-Methyl-1H-pyridine-4-thione can be synthesized through a variety of methods. One common method involves the reaction of 2-methylpyridine with sulfur in the presence of a catalyst. Another method involves the reaction of 2-methylpyridine with carbon disulfide in the presence of a base. The resulting product can be purified through recrystallization or chromatography.
科学的研究の応用
2-Methyl-1H-pyridine-4-thione has a wide range of scientific research applications. It is commonly used as a ligand in coordination chemistry, where it can form stable complexes with various metal ions. These complexes can be used in the study of catalysis, electrochemistry, and spectroscopy. Additionally, 2-Methyl-1H-pyridine-4-thione is used in the study of biological processes, such as the inhibition of enzymes and the binding of proteins.
特性
CAS番号 |
100367-70-2 |
|---|---|
製品名 |
2-Methyl-1H-pyridine-4-thione |
分子式 |
C6H7NS |
分子量 |
125.19 g/mol |
IUPAC名 |
2-methyl-1H-pyridine-4-thione |
InChI |
InChI=1S/C6H7NS/c1-5-4-6(8)2-3-7-5/h2-4H,1H3,(H,7,8) |
InChIキー |
LFXSILHGWCAMTQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=S)C=CN1 |
正規SMILES |
CC1=CC(=S)C=CN1 |
同義語 |
4-Pyridinethiol,2-methyl-(6CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



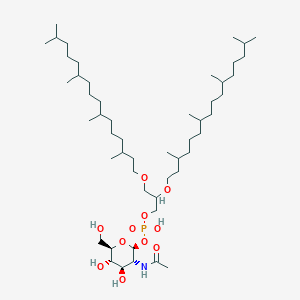

![2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-](/img/structure/B11261.png)
![Imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B11262.png)
